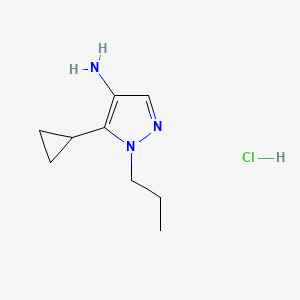

5-(Aminomethyl)-3-(2-methylpropyl)-1,3-oxazolidin-2-one hydrochloride

説明

Aminomethyl Propanol and Aminomethyl Propanediol are alkanolamines, which means that these compounds have both a hydroxyl group (-OH) and an amino group (NH2). They are either colorless liquids or crystalline solids .

Chemical Reactions Analysis

Aminomethyl Propanol and Aminomethyl Propanediol can react with mineral acids to form salts . These salts can then be used to make soaps, which have a number of cosmetic and noncosmetic uses .Physical And Chemical Properties Analysis

Aminomethyl Propanol and Aminomethyl Propanediol are either colorless liquids or crystalline solids . They are used to adjust the pH of formulations .科学的研究の応用

Synthesis of GABA Analogues : Azam, D'souza, and Wyatt (1996) researched the enantioselective synthesis of 2-substituted 4-aminobutanoic acid (GABA) analogues via cyanomethylation of chiral enolates. They found that cyanomethylation of sodium or lithium enolates derived from (4S,5R)-3-acyl-4-methyl-5-phenyl-1,3-oxazolidin-2-ones showed good stereoselectivity. These products can be converted into GABA analogues, highlighting the compound's relevance in synthesizing neuroactive substances (Azam, D'souza, & Wyatt, 1996).

Formation of Heterocyclic Systems : Chernysheva, Bogolyubov, and Semenov (1999) studied the reactions of 5-methylene-1,3-dioxolan-2-ones with amines, leading to the synthesis of 2-oxazolidinones. Their research is significant in the formation of new heterocyclic systems, demonstrating the chemical versatility of compounds related to 5-(Aminomethyl)-3-(2-methylpropyl)-1,3-oxazolidin-2-one hydrochloride (Chernysheva, Bogolyubov, & Semenov, 1999).

Synthetic Organic Chemistry Applications : Zappia et al. (2007) discussed the 1,3-oxazolidin-2-one nucleus as a popular framework in synthetic organic chemistry and medicinal chemistry. This paper deals with various synthetic approaches for constructing the oxazolidin-2-one ring, highlighting its significance in creating cyclic carbamate skeletons and its application as protective groups for the 1,2-aminoalcohol system (Zappia et al., 2007).

Precursors for Pharmacologically Active Compounds : Schierle-Arndt et al. (2001) described the synthesis of enantiomerically pure 4,5-substituted 2-oxazolidinones as precursors for pharmacologically active 2-oxazolidinones, β-amino alcohols, β-blockers, and azasugar derivatives. This highlights the potential of this compound in pharmaceutical research (Schierle-Arndt, Kolter, Danielmeier, & Steckhan, 2001).

Structural and Conformational Studies : Meneghetti et al. (2007) conducted structural and conformational studies on 5-[1'-methylpyrrolidin-2'-yl]-1,3-oxazolidin-2-one free base and hydrochloride form to understand their interaction at neuronal acetylcholine receptor. This study is vital for comprehending how similar compounds interact with biological targets (Meneghetti, Artali, Pallavicini, Valoti, Bombieri, 2007).

Enzymatic Synthesis of Oxazolidinones : Yadav and Pawar (2014) explored the enzymatic synthesis of oxazolidin-2-one using 2-aminoalochol and dimethyl carbonate, focusing on the synthesis of 3-ethyl-1,3-oxazolidin-2-one. This novel approach demonstrates the compound's role in biocatalysis and green chemistry (Yadav & Pawar, 2014).

作用機序

In cosmetics and skincare products, aminomethyl propanol is used in the formulation of creams and lotions, hair sprays, hair dyes and colors, eye and facial products, and other hair and skin care products . The main function of aminomethyl propanol in these products is to establish and hold the pH .

Safety and Hazards

The safety of Aminomethyl Propanol and Aminomethyl Propanediol has been assessed by the Cosmetic Ingredient Review (CIR) Expert Panel. The CIR Expert Panel evaluated the scientific data and concluded that at concentrations not exceeding 1%, Aminomethyl Propanol and Aminomethyl Propanediol were safe for use in cosmetics and personal care products .

特性

IUPAC Name |

5-(aminomethyl)-3-(2-methylpropyl)-1,3-oxazolidin-2-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O2.ClH/c1-6(2)4-10-5-7(3-9)12-8(10)11;/h6-7H,3-5,9H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFGMBLMJAABLMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN1CC(OC1=O)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[4-(Aminomethyl)piperidin-1-yl]prop-2-en-1-one hydrochloride](/img/structure/B1377108.png)

![Tert-butyl 3-[(3-chlorophenyl)methyl]-3-hydroxypyrrolidine-1-carboxylate](/img/structure/B1377111.png)

![3-Methyl-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid hydrochloride](/img/structure/B1377117.png)

![3-Amino-2-{[4-(dimethylamino)phenyl]methyl}propanoic acid dihydrochloride](/img/structure/B1377126.png)

amino}propanoic acid hydrochloride](/img/structure/B1377129.png)